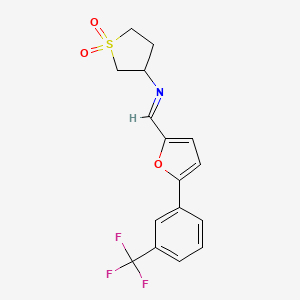
C16H14F3NO3S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C16H14F3NO3S Tolrestat . It is a small molecule that has been studied for its potential therapeutic applications, particularly as an aldose reductase inhibitor. Aldose reductase is an enzyme involved in the conversion of glucose to sorbitol, and its inhibition is of interest in the treatment of diabetic complications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tolrestat can be synthesized through a multi-step process involving the reaction of various intermediates. One common synthetic route involves the reaction of 6-methoxy-5-(trifluoromethyl)-1-naphthalenylamine with methyl chloroformate to form an intermediate, which is then reacted with thioglycolic acid to yield Tolrestat .
Industrial Production Methods
Industrial production of Tolrestat typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatographic purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Tolrestat undergoes various chemical reactions, including:
Oxidation: Tolrestat can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert Tolrestat to its reduced forms, such as thiols.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides , sulfones , and various substituted derivatives of Tolrestat .
Scientific Research Applications
Chemistry: Used as a model compound in studies of aldose reductase inhibition and enzyme kinetics.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Explored as a therapeutic agent for the treatment of diabetic complications, such as neuropathy and retinopathy.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Tolrestat exerts its effects by inhibiting the enzyme aldose reductase . This inhibition prevents the conversion of glucose to sorbitol, thereby reducing the accumulation of sorbitol in tissues. The molecular targets of Tolrestat include the active site of aldose reductase, where it binds and blocks the enzyme’s activity. This action helps in mitigating the adverse effects of high glucose levels in diabetic patients .
Comparison with Similar Compounds
Similar Compounds
Epalrestat: Another aldose reductase inhibitor with a similar mechanism of action.
Sorbinil: A compound with comparable inhibitory effects on aldose reductase.
Zopolrestat: Shares structural similarities and therapeutic applications with Tolrestat.
Uniqueness of Tolrestat
Tolrestat is unique due to its specific chemical structure, which includes a trifluoromethyl group and a methoxy group on the naphthalene ring. These structural features contribute to its high potency and selectivity as an aldose reductase inhibitor .
Properties
Molecular Formula |
C16H14F3NO3S |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanimine |
InChI |
InChI=1S/C16H14F3NO3S/c17-16(18,19)12-3-1-2-11(8-12)15-5-4-14(23-15)9-20-13-6-7-24(21,22)10-13/h1-5,8-9,13H,6-7,10H2 |
InChI Key |
BYULKXUGMYBJKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















